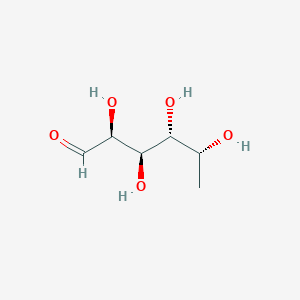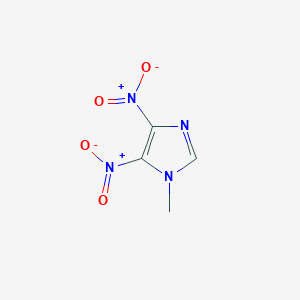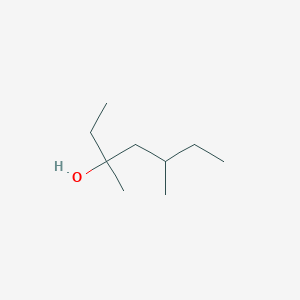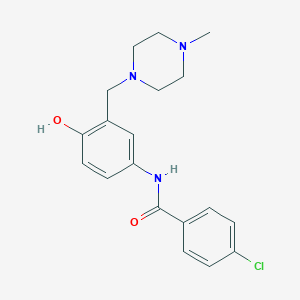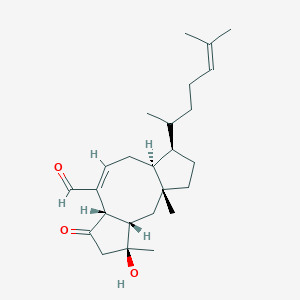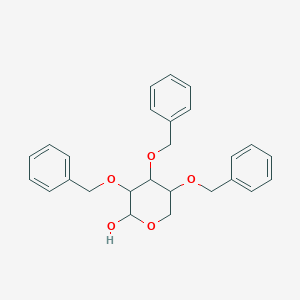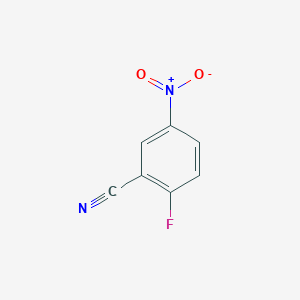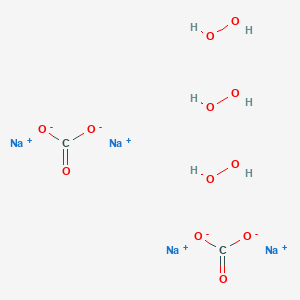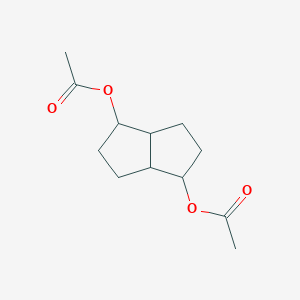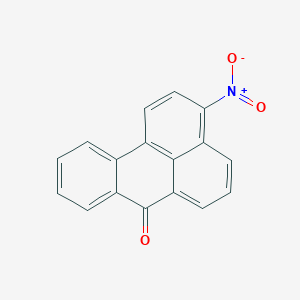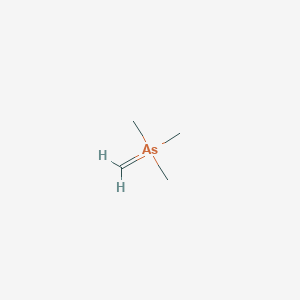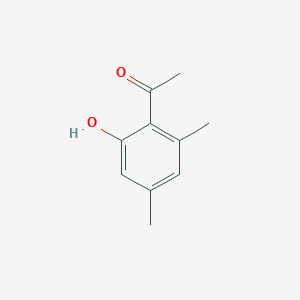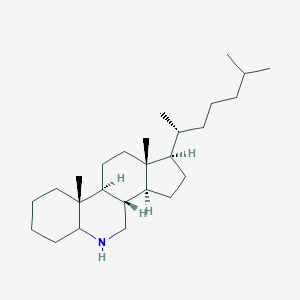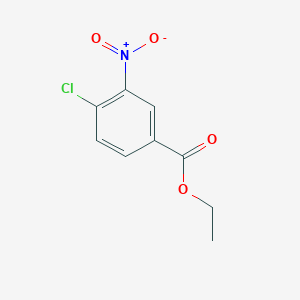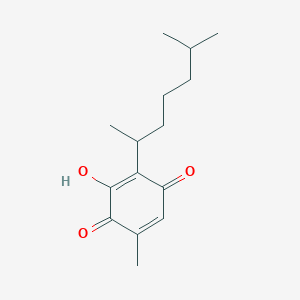
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- (DBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of benzoquinone, which is a widely used organic compound in the chemical industry. DBH has gained attention in recent years due to its potential applications in biomedical research and drug discovery.
Wirkmechanismus
The mechanism of action of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is not fully understood, but it is believed to involve the redox cycling of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- and its quinone form. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can undergo one-electron reduction to form a semiquinone radical, which can then react with oxygen to form a superoxide radical. This radical can then react with other molecules, leading to the production of reactive oxygen species (ROS) and oxidative stress. However, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also act as an antioxidant by donating electrons to neutralize ROS and prevent oxidative damage.
Biochemische Und Physiologische Effekte
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been found to reduce inflammation and oxidative stress, which are both implicated in the development and progression of various diseases. However, the exact biochemical and physiological effects of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- are still being investigated, and further research is needed to fully understand its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- in lab experiments is its relatively low cost and ease of synthesis. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is also stable and can be stored for long periods without degradation. However, one limitation of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be taken when handling p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for research on p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, including investigating its potential applications in drug discovery, exploring its mechanism of action, and optimizing its synthesis method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also be further investigated for its potential applications in cancer research and neurodegenerative diseases. Additionally, the toxicity and safety of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- should be further investigated to ensure its safe use in scientific research.
Conclusion
In conclusion, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is a synthetic compound that has gained attention in recent years for its potential applications in biomedical research and drug discovery. It can be synthesized using various methods, with the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride being the most commonly used method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research and neurodegenerative diseases, but further research is needed to fully understand its potential applications and mechanism of action. While p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has advantages for lab experiments, its potential toxicity should also be considered. Overall, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has the potential to be a valuable tool in scientific research and drug discovery.
Synthesemethoden
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can be synthesized using various methods, including the oxidation of 2,5-dimethyl-1,4-benzoquinone with potassium permanganate and the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride. However, the most commonly used method for synthesizing p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride in the presence of 1,5-dimethylhexan-3-ol as a solvent and a catalyst.
Wissenschaftliche Forschungsanwendungen
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been used in scientific research for various purposes, including as a redox mediator, an antioxidant, and a cytotoxic agent. In particular, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research, where it has been found to induce apoptosis in cancer cells and inhibit tumor growth. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been investigated for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and reduce inflammation.
Eigenschaften
CAS-Nummer |
17194-57-9 |
|---|---|
Produktname |
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- |
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
InChI-Schlüssel |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Kanonische SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Synonyme |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



